molecular formula C17H16ClNO3S B14696751 8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one CAS No. 29247-82-3

8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one

Cat. No.: B14696751
CAS No.: 29247-82-3
M. Wt: 349.8 g/mol
InChI Key: IXDHOVRVVYQZLL-UHFFFAOYSA-N
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Description

8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one: is a chemical compound with the molecular formula C17H16ClNO3S It is a member of the benzazepine family, which is known for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through a condensation reaction between an aromatic aldehyde and an amine, followed by cyclization under acidic or basic conditions.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Alcohols: Resulting from the reduction of the carbonyl group.

    Substituted Derivatives: Formed through nucleophilic substitution at the chlorine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: Shares a similar sulfonyl group and aromatic structure.

    6-chloro-1-(p-tolylsulfonyl)-2,3-dihydroquinolin-4-one: Another compound with a similar core structure and functional groups.

Uniqueness

8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one is unique due to its specific substitution pattern and the presence of both chlorine and sulfonyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

29247-82-3

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

8-chloro-1-(4-methylphenyl)sulfonyl-4,5-dihydro-2H-1-benzazepin-3-one

InChI

InChI=1S/C17H16ClNO3S/c1-12-2-8-16(9-3-12)23(21,22)19-11-15(20)7-5-13-4-6-14(18)10-17(13)19/h2-4,6,8-10H,5,7,11H2,1H3

InChI Key

IXDHOVRVVYQZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)CCC3=C2C=C(C=C3)Cl

Origin of Product

United States

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